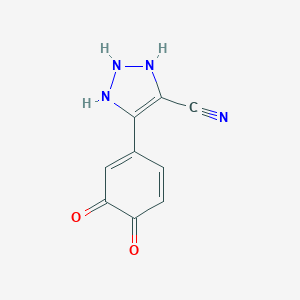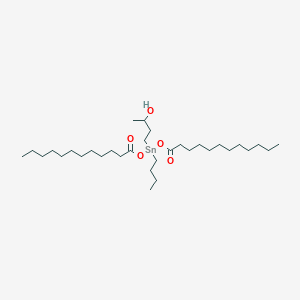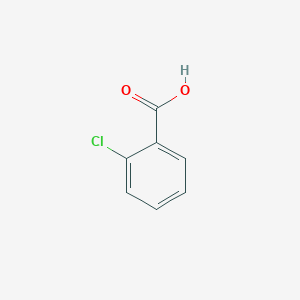
1H-isochromene-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1H-isochromene-1-carbaldehyde can be achieved through various methods. One efficient synthetic route involves the combination of O-alkenyloxy/alkynyloxy-acetophenones with various pyrazolones in triethylammonium acetate under microwave irradiation. This method is effective for synthesizing benzopyran-annulated pyrano derivatives . Another method involves the use of cytochrome P450 isoforms to epoxidize an oxepin, producing this compound as the major product .
Analyse Des Réactions Chimiques
1H-isochromene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1H-isochromene-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing various bioactive compounds.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1H-isochromene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit the growth of certain bacteria and fungi by interfering with their cellular processes . The compound’s antiproliferative activity is attributed to its ability to inhibit specific enzymes and pathways involved in cell growth and division .
Comparaison Avec Des Composés Similaires
1H-isochromene-1-carbaldehyde can be compared with other similar compounds, such as:
3-formylisocoumarin: Another isocoumarin derivative with similar structural features.
Benzopyran-annulated pyrano derivatives: These compounds share a similar benzopyran core structure and exhibit comparable biological activities.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
148679-89-4 |
|---|---|
Formule moléculaire |
C10H8O2 |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
1H-isochromene-1-carbaldehyde |
InChI |
InChI=1S/C10H8O2/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-7,10H |
Clé InChI |
XCNJKTGJKDKMEC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(OC=CC2=C1)C=O |
SMILES canonique |
C1=CC=C2C(OC=CC2=C1)C=O |
Synonymes |
1H-2-Benzopyran-1-carboxaldehyde (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2Z)-6-methyl-2-[(4S,8S,9R,10S,13R,14R,16S)-4,10,14-trimethyl-3,11-dioxo-16-propanoyloxy-1,2,4,5,6,7,8,9,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid](/img/structure/B123096.png)

![ethyl 6-HYDROXY-7-METHYL-6H-[1,2,5]OXADIAZOLO[3,4-E]INDOLE-8-CARBOXYLATE](/img/structure/B123104.png)







